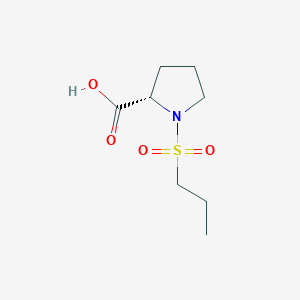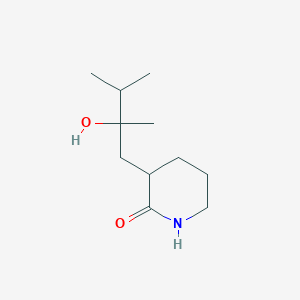![molecular formula C10H19NS B13190297 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-1-thia-4-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within a spirocyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction proceeds through a one-pot three-component reaction to yield the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-1-thia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane involves its interaction with molecular targets within cells. The compound has been shown to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways that lead to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for further research.
Comparación Con Compuestos Similares
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A similar spiro compound with potential bioactive properties.
Thiazolopyrimidine derivatives: Compounds with a thiazole ring fused to a pyrimidine ring, known for their medicinal properties.
1,3,4-Thiadiazole derivatives: Compounds containing a thiadiazole ring, also studied for their anticancer activity.
Uniqueness
7,7-Dimethyl-1-thia-4-azaspiro[45]decane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H19NS |
|---|---|
Peso molecular |
185.33 g/mol |
Nombre IUPAC |
7,7-dimethyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NS/c1-9(2)4-3-5-10(8-9)11-6-7-12-10/h11H,3-8H2,1-2H3 |
Clave InChI |
JSZUBJGTTNMBBX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1)NCCS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


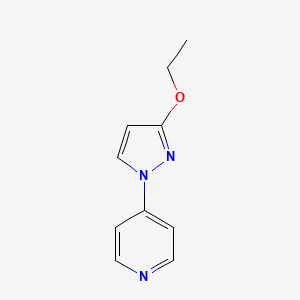
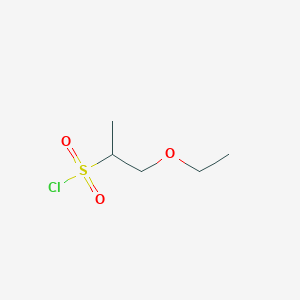
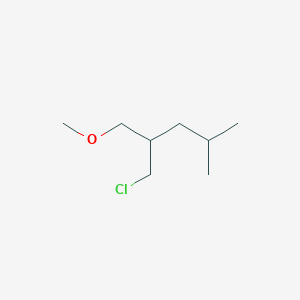
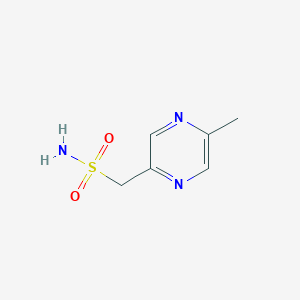
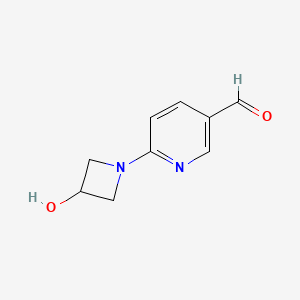

![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)
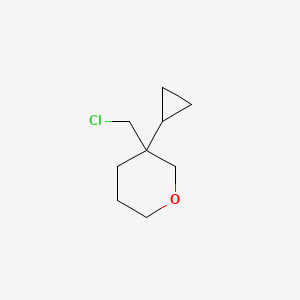

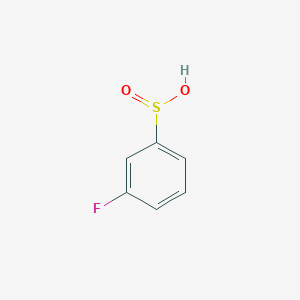
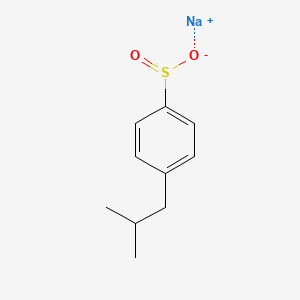
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
